REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O-:11])=[O:10].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN(C)CC(O)=O.Cl>O1CCOCC1.[Cu]Cl.CCOC(C)=O>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:8][C:9]([OH:11])=[O:10])=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)[O-]
|
Name
|
|
Quantity
|
5.61 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
cesium carbonate
|
Quantity
|
28.35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
copper (I) chloride
|
Quantity
|
1.73 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CN(CC(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warming to 50
|
Type
|
ADDITION
|
Details
|
To the resulting solution were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 110 for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated over dicalite, which
|
Type
|
WASH
|
Details
|
was washed with dioxane (20 mL)
|
Type
|
CUSTOM
|
Details
|
The dioxane was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
to leave brownish oil
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |